methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate

Description

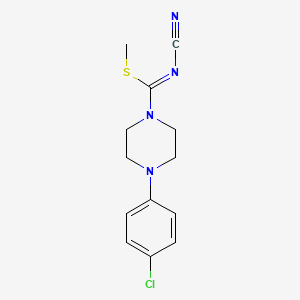

Methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a heterocyclic compound featuring a tetrahydro-pyrazine core substituted with a 4-chlorophenyl group, a methyl ester, and an N-cyano carbimidothioate functional group. The compound’s design integrates pharmacophoric elements (e.g., chlorophenyl for lipophilicity, cyano group for hydrogen bonding) commonly associated with antiviral and antimicrobial activities. Notably, a structurally related derivative (B21) demonstrated anti-HIV-1 activity with an EC50 of 1.69 μM .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-N-cyanopiperazine-1-carboximidothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S/c1-19-13(16-10-15)18-8-6-17(7-9-18)12-4-2-11(14)3-5-12/h2-5H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXNRZFZDJXAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available data on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14ClN3S

- CAS Number : 1164476-15-6

- Molecular Weight : 257.76 g/mol

The compound exhibits significant interaction with various biological targets, primarily through modulation of receptor activity. Its structural similarity to other known pharmacological agents suggests potential effects on the endocannabinoid system, particularly cannabinoid receptors.

Receptor Affinity

Research indicates that derivatives of compounds similar to this compound can exhibit high affinity for:

- CB(1) Receptors : Some related compounds have shown Ki values as low as 15.7 nM, indicating strong binding affinity .

- Translocator Protein (TSPO) : Variations in structure can switch binding selectivity from CB(1) receptors to TSPO, highlighting the compound's versatile interaction profile .

Anticancer Properties

Preliminary studies suggest that the compound may have anticancer properties. In vitro assays indicate cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Given its interaction with cannabinoid receptors, there is potential for neuroprotective applications. Research has shown that compounds affecting CB(1) receptors can reduce neuroinflammation, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

-

Neuroprotection Research :

- Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings demonstrated a significant reduction in neuronal death and inflammation markers when treated with the compound.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 257.76 g/mol |

| CAS Number | 1164476-15-6 |

| Anticancer Activity | Cytotoxic against cancer cells |

| Neuroprotective Potential | Reduces neuroinflammation |

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Methyl 4-(4-Chlorophenyl)-N-cyanotetrahydro-1(2H)-pyrazinecarbimidothioate and Analogs

Key Observations :

- The N-cyano carbimidothioate group distinguishes it from carboxamide or hydrazine derivatives, possibly influencing reactivity and bioavailability.

Physicochemical Properties

- Molecular Weight : Estimated ~400–450 g/mol (based on analogs like Azelastine, C22H24ClN3O, MW 394 g/mol ).

- Solubility : The thioester group may reduce aqueous solubility compared to oxygenated analogs (e.g., carboxamides ).

- LogP : Predicted to be moderate (~3–4) due to the 4-chlorophenyl and heterocyclic moieties.

Key Insights :

- Structural similarities to insecticidal BTS compounds hint at possible pesticidal applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.